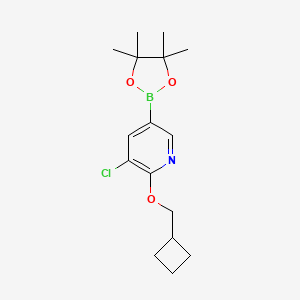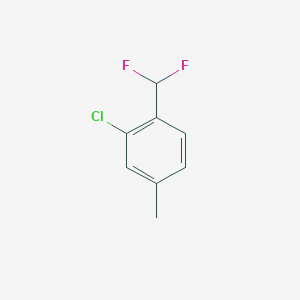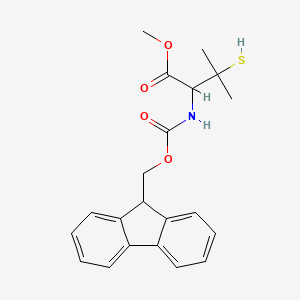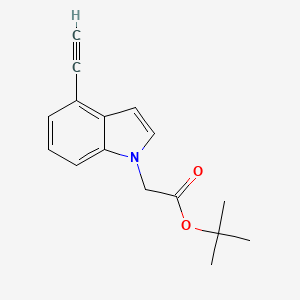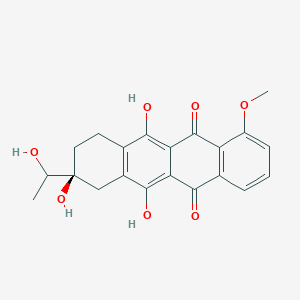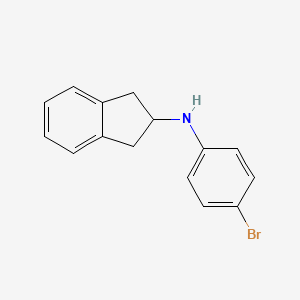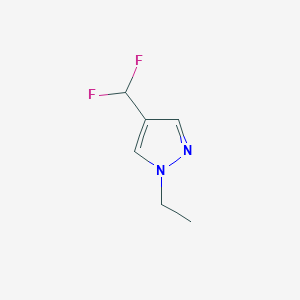
4-(Difluoromethyl)-1-ethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a fluorinated heterocyclic organic compound. It is characterized by the presence of a pyrazole ring, a difluoromethyl group, and an ethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents (e.g., difluoromethyl iodide) under appropriate reaction conditions.
Ethylation: The ethyl group is introduced through an ethylation reaction, often using ethylating agents like ethyl iodide or ethyl bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can involve the replacement of the difluoromethyl group with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated, amino-substituted, and hydroxyl-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-1-ethyl-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its biologically active properties.
Mecanismo De Acción
4-(Difluoromethyl)-1-ethyl-1H-pyrazole is similar to other fluorinated pyrazoles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole and 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole. These compounds share the difluoromethyl group but differ in their substituents on the pyrazole ring. The presence of the ethyl group in this compound provides unique chemical and biological properties compared to its analogs.
Comparación Con Compuestos Similares
3-(Difluoromethyl)-1-methyl-1H-pyrazole
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole
4-(Difluoromethyl)-1-phenyl-1H-pyrazole
This comprehensive overview highlights the significance of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for research and application.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C6H8F2N2 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C6H8F2N2/c1-2-10-4-5(3-9-10)6(7)8/h3-4,6H,2H2,1H3 |
Clave InChI |
QDAQEPGHIMXPFB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




